molecular formula C17H11Cl2N3S B11432388 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432388
M. Wt: 360.3 g/mol
InChI Key: UOZRAHGDFHOISV-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro group at the 6th position, a 4-chlorophenyl group, and a thiophen-3-yl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the 4-chlorophenyl group is introduced using a suitable halide precursor.

    Incorporation of the Thiophen-3-yl Group: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling, using thiophen-3-yl boronic acid or stannane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-yl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of this compound, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and phenyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Binding to Nucleic Acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-chlorophenyl)-2-(phenyl)imidazo[1,2-a]pyridin-3-amine: Lacks the thiophen-3-yl group.

    6-chloro-N-(4-chlorophenyl)-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine: Contains a furan-3-yl group instead of a thiophen-3-yl group.

    6-chloro-N-(4-chlorophenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine: Contains a pyridin-3-yl group instead of a thiophen-3-yl group.

Uniqueness

The presence of the thiophen-3-yl group in 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C17H11Cl2N3S

Molecular Weight

360.3 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H11Cl2N3S/c18-12-1-4-14(5-2-12)20-17-16(11-7-8-23-10-11)21-15-6-3-13(19)9-22(15)17/h1-10,20H

InChI Key

UOZRAHGDFHOISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CSC=C4)Cl

Origin of Product

United States

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